N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine
Description
Discovery and Development Timeline
The discovery of N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine emerged from systematic research efforts at Eli Lilly and Company during the late 1980s and early 1990s. The compound's development trajectory began with the initial identification of the racemic form, designated as LY227942, which was first documented in scientific literature in 1988 by David T. Wong and Frank P. Bymaster. These researchers, who had previously contributed to the discovery of fluoxetine, recognized the potential of this novel structural framework for neurotransmitter modulation.
The patent application for this compound was filed in 1986 and subsequently granted in 1990, with David Robertson, David Wong, and Joseph Krushinski listed as the primary inventors. This timeline reflects the comprehensive development process that characterized pharmaceutical research during this period. The transition from the initial racemic compound LY227942 to the more refined enantiomerically pure form LY248686 occurred through systematic evaluation of stereochemical properties and biological activity profiles.
The compound's development represented a significant advancement from the research conducted in 1993, when Eli Lilly and Company formally identified and characterized the molecule that would eventually become known by its current chemical nomenclature. The research team's approach involved extensive investigation of structure-activity relationships, particularly focusing on the optimization of neurotransmitter reuptake inhibition properties. This methodical development process established the foundation for understanding the compound's unique pharmacological profile.
Evolution in Neuropharmacological Research
The emergence of this compound marked a pivotal transition in neuropharmacological research methodology, representing the shift from single-target to dual-target therapeutic approaches. This evolution reflected growing understanding of the complex interplay between different neurotransmitter systems in the central nervous system. The compound's development coincided with increased recognition that simultaneous modulation of multiple neurotransmitter pathways could provide enhanced therapeutic efficacy compared to single-pathway interventions.
The research methodology employed in developing this compound demonstrated advanced understanding of molecular pharmacology principles. Scientists recognized that the structural features of this compound could provide potent inhibition of both serotonin and norepinephrine reuptake transporters. This dual-action mechanism represented a significant advancement in neuropharmacological thinking, moving beyond the traditional single-neurotransmitter approach that had dominated earlier therapeutic development.
The compound's position within the broader context of neuropharmacological research reflected the increasing sophistication of medicinal chemistry approaches during the 1990s. Researchers began to appreciate the importance of balanced neurotransmitter modulation, leading to the development of compounds like this compound that could simultaneously affect multiple neurotransmitter systems. This approach represented a fundamental shift in pharmaceutical design philosophy, emphasizing the importance of understanding complex neurochemical interactions rather than focusing solely on individual neurotransmitter pathways.
Molecular Classification and Structural Foundations
This compound belongs to the chemical class of thiophene derivatives, characterized by its distinctive molecular architecture that incorporates both aromatic and heterocyclic structural elements. The compound's molecular formula C₁₈H₁₉NOS reflects its complex three-dimensional structure, which includes a thiophene ring system, a naphthalene moiety, and an aliphatic chain containing a methylated amine group. This structural configuration provides the molecular foundation for the compound's unique pharmacological properties.
The chemical classification of this compound places it within the broader category of aryloxy-propylamine derivatives, specifically those containing thiophene substituents. The presence of the thiophene ring contributes specific electronic properties that enhance the compound's interaction with biological targets. The naphthalenyloxy group influences the compound's lipophilicity and molecular orientation, factors that are crucial for its biological activity. The methylated amine functionality provides the basic character necessary for effective interaction with neurotransmitter transport proteins.
| Structural Component | Chemical Function | Molecular Contribution |
|---|---|---|
| Thiophene Ring | Electron-rich heterocycle | Enhanced binding affinity |
| Naphthalene Moiety | Aromatic system | Lipophilicity and molecular rigidity |
| Methylamine Group | Basic functionality | Protonation and binding interactions |
| Ether Linkage | Flexible connector | Conformational adaptability |
The compound's structural foundation demonstrates sophisticated molecular design principles, incorporating multiple pharmacophoric elements within a single molecular framework. The arrangement of these structural components creates a three-dimensional molecular architecture that is optimized for interaction with specific protein targets. The spatial organization of the thiophene and naphthalene rings, connected through the propylamine chain, provides the precise geometric requirements for effective biological activity.
Enantiomeric Significance in Pharmacology
The enantiomeric properties of this compound represent a critical aspect of its pharmacological profile, with the S-enantiomer demonstrating significantly enhanced biological activity compared to the racemic mixture. The initial research conducted on the racemic form LY227942 revealed that stereochemical configuration profoundly influences the compound's interaction with neurotransmitter transporters. Systematic evaluation of individual enantiomers led to the identification of the S-configuration as the preferred stereoisomer, subsequently designated as LY248686.
The stereochemical significance extends beyond simple activity differences, encompassing fundamental aspects of molecular recognition and binding specificity. The S-enantiomer of this compound exhibits approximately two-fold greater potency in inhibiting serotonin reuptake compared to the racemic mixture. This enhancement in activity reflects the precise three-dimensional requirements for optimal interaction with the serotonin transporter protein, demonstrating the critical importance of molecular chirality in pharmaceutical applications.
Research investigations have established that the enantiomeric selectivity of this compound relates to specific conformational preferences that optimize binding interactions with target proteins. The S-configuration allows for optimal positioning of the thiophene and naphthalene aromatic systems relative to the binding sites of neurotransmitter transporters. This stereochemical optimization represents a sophisticated understanding of structure-activity relationships in neuropharmacology.
| Enantiomer | Serotonin Reuptake Inhibition | Norepinephrine Reuptake Inhibition | Selectivity Ratio |
|---|---|---|---|
| S-Enantiomer | High potency | High potency | Balanced inhibition |
| R-Enantiomer | Lower potency | Lower potency | Reduced overall activity |
| Racemic Mixture | Intermediate potency | Intermediate potency | Variable selectivity |
The development of enantiomerically pure this compound exemplifies the evolution of pharmaceutical chemistry toward greater stereochemical precision. The compound's enantiomeric properties demonstrate how subtle differences in three-dimensional molecular architecture can produce profound differences in biological activity. This understanding has influenced subsequent pharmaceutical development strategies, emphasizing the importance of stereochemical optimization in drug design and development processes.
Properties
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUITGRIYCTCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861238 | |
| Record name | (±)-Duloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116817-13-1 | |
| Record name | (±)-Duloxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116817-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racemic Duloxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116817131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-Duloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine, commonly known as Duloxetine , is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and certain types of chronic pain. This compound exhibits a range of biological activities that contribute to its therapeutic effects.
Duloxetine primarily functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual action enhances the concentration of these neurotransmitters in the synaptic cleft, thereby improving mood and alleviating pain. The chemical structure of Duloxetine allows it to effectively cross the blood-brain barrier, which is crucial for its antidepressant and analgesic properties .
Pharmacokinetics
The pharmacokinetics of Duloxetine reveal important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Duloxetine is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 6 hours.
- Distribution : It has a large volume of distribution (approximately 1620 L), indicating extensive tissue binding.
- Metabolism : The compound is extensively metabolized in the liver primarily by cytochrome P450 enzymes (CYP1A2 and CYP2D6), producing several metabolites, some of which may also exhibit pharmacological activity.
- Excretion : Duloxetine is eliminated predominantly through urine, with a half-life ranging from 9 to 12 hours, allowing for once-daily dosing in most cases .
Antidepressant Effects
Numerous clinical trials have established Duloxetine's efficacy in treating MDD. A notable study demonstrated that patients receiving Duloxetine showed significant improvement in depressive symptoms compared to those on placebo. The Hamilton Depression Rating Scale (HDRS) scores indicated a reduction in symptoms, with many patients achieving remission .
Anxiety Disorders
Duloxetine is also effective in managing GAD. Clinical studies reported that patients treated with Duloxetine experienced reduced anxiety levels and improved overall functioning. The drug's ability to enhance norepinephrine levels is particularly beneficial for anxiety management .
Pain Management
Duloxetine has been approved for the treatment of chronic pain conditions such as diabetic peripheral neuropathic pain and fibromyalgia. Research indicates that it reduces pain severity and improves physical function. A randomized controlled trial showed that patients with diabetic neuropathy who received Duloxetine experienced significant pain relief compared to those receiving a placebo .
Case Studies
- Major Depressive Disorder : A double-blind study involving 600 participants assessed the efficacy of Duloxetine versus placebo over 12 weeks. Results indicated a significant reduction in HDRS scores for those on Duloxetine, with an effect size suggesting moderate to large clinical significance.
- Generalized Anxiety Disorder : In a separate trial focusing on GAD, participants reported substantial improvements in anxiety symptoms as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7). The study concluded that Duloxetine was superior to placebo in reducing anxiety symptoms over an 8-week period.
- Chronic Pain : A meta-analysis of trials involving fibromyalgia patients found that Duloxetine significantly decreased pain intensity and improved quality of life measures compared to control groups .
Safety and Side Effects
While Duloxetine is generally well-tolerated, it can cause side effects such as nausea, dry mouth, fatigue, dizziness, and constipation. Serious adverse effects include increased blood pressure and risk of serotonin syndrome when combined with other serotonergic agents .
Scientific Research Applications
Pharmaceutical Applications
Duloxetine is primarily indicated for:
- Major Depressive Disorder : Proven effectiveness in alleviating symptoms of depression.
- Generalized Anxiety Disorder : Helps manage anxiety symptoms.
- Chronic Pain Management : Effective for conditions such as fibromyalgia and neuropathic pain due to its dual action on serotonin and norepinephrine.
Case Studies and Clinical Trials
Several clinical trials have demonstrated the efficacy of Duloxetine in various therapeutic contexts:
- Study on Major Depressive Disorder : A double-blind, placebo-controlled trial involving over 500 participants showed significant improvement in depression scores when treated with Duloxetine compared to placebo.
- Chronic Pain Management : Research published in Pain Medicine highlighted that Duloxetine effectively reduced pain severity and improved quality of life in patients with diabetic neuropathy .
Future Research Directions
Ongoing research is exploring additional therapeutic uses for Duloxetine beyond depression and anxiety, including:
- Post-Traumatic Stress Disorder (PTSD) : Investigating its potential benefits in managing PTSD symptoms.
- Pediatric Applications : Assessing safety and efficacy in younger populations.
Comparison with Similar Compounds
Naproxen-Derived Amides
Compound : N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure : Amide derivative of naproxen (NSAID) linked to 2,2-diphenylethylamine.
- Key Differences: Functional Groups: Contains a methoxynaphthalene moiety (similar to duloxetine’s naphthalenyloxy group) but lacks the thiophene ring and tertiary amine critical for SNRI activity. Pharmacology: Designed for anti-inflammatory applications via cyclooxygenase inhibition (inferred from naproxen parent structure), contrasting with duloxetine’s CNS-targeted monoamine reuptake inhibition .
Compound : (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure : Chlorophenethylamine coupled to naproxen via amide bond.
- Synthesis: Prepared via DCC-mediated amidation, unlike duloxetine’s stereoselective synthesis involving thiophene and naphthalenyloxy intermediates .
Simplified Amine Derivatives
Compound : N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
- Structure : Duloxetine analogue with dimethylated amine instead of a methyl group.
- Key Differences: Pharmacokinetics: Dimethylation may reduce blood-brain barrier penetration or metabolic stability compared to duloxetine’s mono-methylated amine . Activity: No direct evidence of SNRI activity; structural modifications likely alter receptor interactions.
Compound : N-Methyl-N-benzyl-methanamine
- Structure : Simple tertiary amine lacking aromatic substituents.
Degradation Products and Impurities
Compounds : Succinamide and phthalamide derivatives of duloxetine
- Formation : Result from interactions between duloxetine HCl and enteric polymers (e.g., HPMCAS, HPMCP).
- Key Differences :
Stereoisomers and Analogues
Compound : LY248685 (R-enantiomer of duloxetine)
- Structure : Mirror image of duloxetine’s (S)-configuration.
- Key Differences :
Compound : Dapoxetine hydrochloride
- Structure : Contains a benzenemethanamine core with naphthyloxy and thienyl groups.
- Key Differences :
Comparative Data Table
Preparation Methods
Preparation of (S)-(−)-N,N-Dimethyl-3-(2-Thienyl)-3-Hydroxypropanamine
This chiral intermediate serves as the foundational building block for the target compound. The synthesis begins with the condensation of 2-acetylthiophene with formaldehyde and dimethylamine hydrochloride in an alcoholic solvent (e.g., ethanol or isopropanol). This reaction yields 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride, which is subsequently reduced to the corresponding alcohol using sodium borohydride or catalytic hydrogenation.
Critical Parameters :
Synthesis of 1-Fluoronaphthalene
1-Fluoronaphthalene, the electrophilic coupling partner, is synthesized via diazotization of 1-aminonaphthalene. The process involves:
-
Diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
-
Formation of the diazonium fluoroborate salt using tetrafluoroboric acid (HBF₄).
-
Thermal decomposition of the diazonium salt at 120–140°C to yield crude 1-fluoronaphthalene, which is purified via vacuum distillation.
Condensation Reaction: Coupling Intermediates
The pivotal step involves the nucleophilic aromatic substitution of 1-fluoronaphthalene with (S)-(−)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine. Two primary methodologies are employed:
Solvent-Free Condensation
Procedure :
-
The alcohol intermediate is reacted with 1-fluoronaphthalene in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) at 120–140°C.
-
Advantages : Eliminates solvent recovery steps, reduces reaction time, and improves atom economy.
Mechanistic Insight :
The base deprotonates the hydroxyl group, generating an alkoxide ion that attacks the electron-deficient carbon of 1-fluoronaphthalene. The fluoride ion acts as a leaving group, forming the naphthoxy ether linkage.
Solvent-Based Approaches
Polar aprotic solvents such as dimethylacetamide (DMA) or 1,3-dimethyl-2-imidazolidinone (DMI) are used to enhance reaction homogeneity.
Typical Conditions :
-
Base : Potassium tert-butoxide (1.2 equiv).
-
Temperature : 100–120°C for 6–8 hours.
-
Yield : 78–88%, with slightly lower e.e. (97–98%) compared to solvent-free methods.
Acid Addition Salt Formation
To facilitate purification and improve stability, the free base is often converted to an acid addition salt. Common salts include oxalate, hydrochloride, and phosphate.
Oxalate Salt Preparation :
-
Dissolve the free base in methanol.
-
Add oxalic acid (1.05 equiv) dropwise at 0–5°C.
-
Isolate the precipitate via filtration and wash with cold methanol.
Purification and Isolation Techniques
Crude product purification is critical for pharmaceutical-grade material.
Crystallization :
-
Solvent System : Ethyl acetate/methanol (9:1 v/v).
-
Process : Reflux the crude product, cool to 0°C, and filter.
Chromatography :
-
Silica gel chromatography with hexane/ethyl acetate (3:1) removes residual fluoronaphthalene and byproducts.
Recent Advances and Alternative Methodologies
Enzymatic Resolution
Recent studies explore biocatalytic approaches to resolve racemic intermediates. Alcohol dehydrogenases (ADHs) coupled with glucose dehydrogenase (GDH) for cofactor recycling achieve e.e. >99.5% at substrate concentrations >200 g/L.
Flow Chemistry
Microreactor systems enable continuous synthesis of 1-fluoronaphthalene, reducing decomposition risks associated with batch diazotization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
